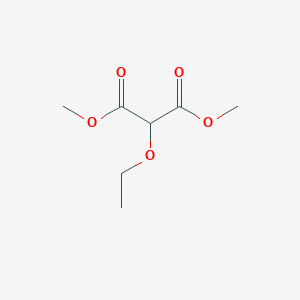
5-Chloro-3-(chlorosulfonyl)-2-hydroxybenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-3-(chlorosulfonyl)-2-hydroxybenzoic acid is an organic compound with the molecular formula C7H4Cl2O4S It is a derivative of benzoic acid, characterized by the presence of both chloro and chlorosulfonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3-(chlorosulfonyl)-2-hydroxybenzoic acid typically involves the chlorination of 2-hydroxybenzoic acid derivativesThe reaction is carried out at controlled temperatures, usually between 20°C to 50°C, to ensure the selective formation of the desired chlorosulfonyl group .
Industrial Production Methods
Industrial production of this compound often employs similar chlorination techniques but on a larger scale. The process involves the continuous introduction of chlorine gas into a reaction vessel containing the precursor compound and catalyst. The reaction mixture is then quenched with ice water to precipitate the product, which is subsequently purified through recrystallization or other suitable methods .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-3-(chlorosulfonyl)-2-hydroxybenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chloro and chlorosulfonyl groups can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium hydroxide can be used to replace the chloro group with a hydroxyl group.
Oxidation: Strong oxidizing agents like potassium permanganate can be employed to oxidize the compound.
Reduction: Reducing agents such as lithium aluminum hydride can be used to reduce the chlorosulfonyl group to a sulfonyl group.
Major Products Formed
The major products formed from these reactions include various substituted benzoic acids and their derivatives, which can be further utilized in different chemical processes .
Scientific Research Applications
5-Chloro-3-(chlorosulfonyl)-2-hydroxybenzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is employed in the study of enzyme inhibition and protein interactions.
Medicine: It serves as a precursor for the development of pharmaceutical agents with potential therapeutic effects.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 5-Chloro-3-(chlorosulfonyl)-2-hydroxybenzoic acid involves its interaction with specific molecular targets. The chloro and chlorosulfonyl groups enable the compound to form covalent bonds with nucleophilic sites on proteins and enzymes, thereby inhibiting their activity. This property makes it a valuable tool in biochemical research for studying enzyme mechanisms and protein functions .
Comparison with Similar Compounds
Similar Compounds
5-Chloro-3-(chlorosulfonyl)-2-methylbenzoic acid: This compound has a similar structure but with a methyl group instead of a hydroxyl group.
5-Chloro-3-(chlorosulfonyl)-2-fluorobenzoic acid: This derivative contains a fluorine atom in place of the hydroxyl group.
Uniqueness
5-Chloro-3-(chlorosulfonyl)-2-hydroxybenzoic acid is unique due to the presence of both chloro and chlorosulfonyl groups, which confer distinct reactivity and functional properties. Its ability to undergo various chemical transformations and its applications in multiple fields highlight its versatility and importance in scientific research .
Properties
CAS No. |
62547-34-6 |
|---|---|
Molecular Formula |
C7H4Cl2O5S |
Molecular Weight |
271.07 g/mol |
IUPAC Name |
5-chloro-3-chlorosulfonyl-2-hydroxybenzoic acid |
InChI |
InChI=1S/C7H4Cl2O5S/c8-3-1-4(7(11)12)6(10)5(2-3)15(9,13)14/h1-2,10H,(H,11,12) |
InChI Key |
YWIHTDPSNSTHIP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)O)O)S(=O)(=O)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![6-Ethyl-6-azaspiro[3.4]octan-2-amine](/img/structure/B13974875.png)


![2-[(2-Amino-3-hydroxybutanoyl)amino]propanoic acid](/img/structure/B13974894.png)



